Methyl (E)-3-(4-aminophenyl)-2-phenylacrylate
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Overview
Description
Methyl 3-(4-aminophenyl)-2-phenylacrylate is an organic compound that belongs to the class of acrylates It features a phenyl group and an aminophenyl group attached to an acrylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-aminophenyl)-2-phenylacrylate typically involves the reaction of 4-aminobenzaldehyde with methyl acrylate in the presence of a base. The reaction proceeds through a Knoevenagel condensation, followed by a Michael addition to form the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol and a base like piperidine or pyridine to catalyze the reaction.
Industrial Production Methods
In an industrial setting, the production of Methyl 3-(4-aminophenyl)-2-phenylacrylate can be scaled up by optimizing the reaction conditions to achieve higher yields and purity. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-aminophenyl)-2-phenylacrylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbon-carbon double bond can be reduced to form saturated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Reagents such as acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Saturated derivatives with reduced double bonds.
Substitution: Acylated or sulfonated derivatives.
Scientific Research Applications
Methyl 3-(4-aminophenyl)-2-phenylacrylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Industry: The compound can be used in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-(4-aminophenyl)-2-phenylacrylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the acrylate moiety can participate in Michael addition reactions with nucleophiles. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(4-nitrophenyl)-2-phenylacrylate: Similar structure but with a nitro group instead of an amino group.
Ethyl 3-(4-aminophenyl)-2-phenylacrylate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 3-(4-aminophenyl)-2-(4-methoxyphenyl)acrylate: Similar structure but with an additional methoxy group on the phenyl ring.
Uniqueness
Methyl 3-(4-aminophenyl)-2-phenylacrylate is unique due to the presence of both an amino group and a phenylacrylate moiety, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
methyl 3-(4-aminophenyl)-2-phenylprop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-19-16(18)15(13-5-3-2-4-6-13)11-12-7-9-14(17)10-8-12/h2-11H,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXCDCAZKPWZTMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CC1=CC=C(C=C1)N)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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